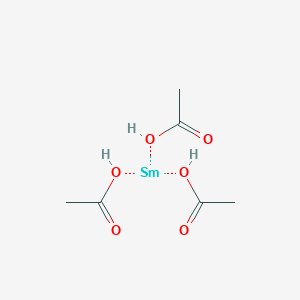Samarium acetate
CAS No.:
Cat. No.: VC17951478
Molecular Formula: C6H12O6Sm
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O6Sm |
|---|---|
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | acetic acid;samarium |
| Standard InChI | InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |
| Standard InChI Key | DGVVPRHPLWDELQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Hydration States
Samarium acetate is classified as a rare earth metal acetate, featuring samarium in its +3 oxidation state coordinated to three acetate anions. The anhydrous form has a molar mass of 327.49 g/mol, while the trihydrate and tetrahydrate forms exhibit molar masses of 381.54 g/mol and 399.37 g/mol, respectively . The tetrahydrate, commonly reported in industrial settings, crystallizes as a light yellow powder with a density of 1.94 g/cm³ .
Table 1: Physical Properties of Samarium Acetate
| Property | Anhydrous | Trihydrate | Tetrahydrate |
|---|---|---|---|
| Molar Mass (g/mol) | 327.49 | 381.54 | 399.37 |
| Density (g/cm³) | - | 1.94 | 1.94 |
| Solubility (25°C, g/100g H₂O) | ~12.6 | 15.0 | 15.0 |
| Crystal System | - | Tetragonal | Tetragonal |
The tetragonal crystal structure of the trihydrate and tetrahydrate forms is characterized by α=β=γ=90°, with samarium ions occupying octahedral sites coordinated by acetate ligands and water molecules .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Samarium acetate is typically synthesized via acid-base reactions between samarium(III) oxide (Sm₂O₃), hydroxide (Sm(OH)₃), or carbonate (Sm₂(CO₃)₃) and acetic acid. The general reactions are:
In controlled conditions, the reaction of Sm₂O₃ with 50% acetic acid yields the tetrahydrate after vacuum drying .
| Impurity | Concentration (wt%) |
|---|---|
| Fe₂O₃ | ≤0.0005 |
| SiO₂ | ≤0.002 |
| CaO | ≤0.001 |
| Cl⁻ | ≤0.002 |
Chemical Reactivity and Functional Behavior
Thermal Decomposition
Upon heating, samarium acetate decomposes to samarium oxide (Sm₂O₃) above 300°C, releasing CO₂ and H₂O. This property is exploited in catalyst preparation and ceramic precursor synthesis .
Solubility and Solution Chemistry
Samarium acetate exhibits moderate water solubility (15 g/100 mL at 25°C), forming clear solutions. In acidic media, it participates in ligand substitution reactions, while in basic conditions, it precipitates as Sm(OH)₃ .
Advanced Applications
Hydrocarbon Synthesis
Samarium oxide catalysts derived from acetate precursors demonstrate high activity in CO/H₂ gas mixtures, producing iso-C₄ hydrocarbons (e.g., isobutane) at 350–500°C and 4–6 MPa . The catalyst achieves 72% selectivity for branched alkanes, attributed to its tetragonal phase and surface acidity .
Polymerization Initiator
Samarium acetate initiates ring-opening polymerization of trimethylene carbonate (TMC) under solvent-free conditions (70–150°C), yielding poly(trimethylene carbonate) (PTMC) with = 3,110–38,400 Da . The coordination-insertion mechanism involves acyl-oxygen bond cleavage, as confirmed by -NMR end-group analysis .
Corrosion Inhibition
In 3.5% NaCl solutions, 200 mg/L Sm(OAc)₃ reduces the corrosion rate of 7075 aluminum alloy by 72.2% through formation of Sm(OH)₃ surface films. Mixed with ytterbium acetate (1:2 ratio), inhibition efficiency reaches 94.3%, enhancing battery anode performance .
Table 3: Corrosion Inhibition Performance
| Additive | Inhibition Efficiency (%) | Anode Capacity (mA·h/g) |
|---|---|---|
| None | 0 | 1,754.4 |
| Sm(OAc)₃ (200 mg/L) | 72.2 | 1,923.7 |
| Yb(OAc)₃ (200 mg/L) | 94.3 | 2,040.8 |
Nuclear and Medical Applications
Samarium-153 complexes derived from acetate precursors are used in radiopharmaceuticals (e.g., -EDTMP) for bone cancer pain palliation. The high neutron absorption cross-section of natural samarium also makes it suitable for nuclear reactor control rods .
Characterization Techniques
Spectroscopic Analysis
-
FTIR: Acetate C-O asymmetric stretching at 1,550 cm⁻¹ and Sm-O vibrations at 420 cm⁻¹ .
-
XRD: Peaks at 2θ = 28.4°, 32.7°, and 47.9° confirm tetragonal structure (ICDD 00-024-1148) .
Thermal Analysis
TGA curves show mass losses at 110°C (hydration water) and 300°C (acetate decomposition), with total residue of 42.3% Sm₂O₃ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume